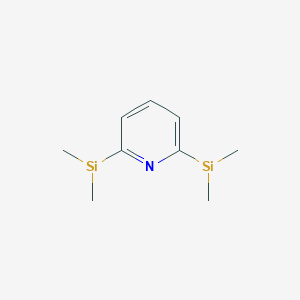

Pyridine, 2,6-bis(dimethylsilyl)-(9CI)

Description

Pyridine, 2,6-bis(dimethylsilyl)-(9CI) is a pyridine derivative substituted with two dimethylsilyl groups at the 2- and 6-positions. The dimethylsilyl substituents likely influence steric and electronic properties, distinguishing it from other pyridine-based analogs.

Properties

CAS No. |

144601-27-4 |

|---|---|

Molecular Formula |

C9H15NSi2 |

Molecular Weight |

193.39 g/mol |

InChI |

InChI=1S/C9H15NSi2/c1-11(2)8-6-5-7-9(10-8)12(3)4/h5-7H,1-4H3 |

InChI Key |

JDGMLZHBJXOSIP-UHFFFAOYSA-N |

SMILES |

C[Si](C)C1=NC(=CC=C1)[Si](C)C |

Canonical SMILES |

C[Si](C)C1=NC(=CC=C1)[Si](C)C |

Synonyms |

Pyridine, 2,6-bis(dimethylsilyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Pyridine, 2,6-Bis(dimethylsilyl)-(9CI) : Features bulky dimethylsilyl groups, which enhance steric hindrance and modulate electron density on the pyridine ring.

- 2,6-Bis(1-azaazulen-2-yl)pyridine (Compound 5) : Substituted with 1-azaazulenyl groups, which introduce extended π-conjugation and pH-dependent emission properties .

- Bispyribac-Sodium (ISO: V-10029) : Contains bis-pyrimidinyloxy benzoate groups, making it a herbicidal agent with a distinct mode of action .

Physicochemical and Functional Differences

- Emission Behavior : Compound 5 exhibits strong fluorescence in acidic media due to protonation of azaazulene moieties, whereas neutral conditions yield weak emission . This contrasts with the dimethylsilyl analog, where emission properties are uncharacterized but steric effects might dominate.

- Bioactivity : Bispyribac-Sodium’s herbicidal action relies on pyrimidinyl groups inhibiting plant acetolactate synthase . The dimethylsilyl derivative’s bioactivity remains unexplored in the evidence.

Notes

Limitations : Direct data on Pyridine, 2,6-bis(dimethylsilyl)-(9CI) are absent in the provided evidence. Comparisons are inferred from structurally related compounds.

Functional Group Impact : Silyl groups may enhance thermal stability and ligand-metal interactions compared to azaazulenyl or pyrimidinyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.